1-(4-Bromophenyl)-3-(3-chlorophenyl)thiourea
Description
1-(4-Bromophenyl)-3-(3-chlorophenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected to a thiourea moiety
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(3-chlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2S/c14-9-4-6-11(7-5-9)16-13(18)17-12-3-1-2-10(15)8-12/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTLIGAOIFOPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-(3-chlorophenyl)thiourea typically involves the reaction of 4-bromoaniline and 3-chloroaniline with thiophosgene or ammonium thiocyanate. The reaction conditions often require a solvent such as ethanol or acetonitrile and may be carried out under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(3-chlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: Under acidic or basic conditions, the thiourea moiety can be hydrolyzed to form corresponding amines and carbonyl compounds.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cellular processes in cancer cells.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(3-chlorophenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or alter receptor function. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(3-chlorophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(3-chlorophenyl)thiourea: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
1-(4-Bromophenyl)-3-phenylthiourea: Lacks the chlorine atom, which may affect its binding affinity and specificity.
1-(4-Chlorophenyl)-3-(3-bromophenyl)thiourea: Has the bromine and chlorine atoms swapped, which may lead to different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for various applications.
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